N-(3,3-diphenylpropyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
Description
N-(3,3-diphenylpropyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a tricyclic sulfonamide derivative characterized by a rigid azatricyclic core, an 11-oxo group, and a 3,3-diphenylpropyl substituent. The compound’s synthesis likely involves functionalization of the sulfonamide group through nucleophilic substitution or condensation reactions, as inferred from analogous synthetic pathways for structurally related compounds (e.g., acetamide derivatives in ) .
Properties
IUPAC Name |
N-(3,3-diphenylpropyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3S/c29-25-12-11-21-17-23(18-22-14-16-28(25)26(21)22)32(30,31)27-15-13-24(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,17-18,24,27H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLBOXSXSWZPCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCCC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Cyclization Strategies
A key approach involves the use of ruthenium-based catalysts to facilitate cyclization. For example, [RuCl₂(COD)]ₙ (cyclooctadiene-ruthenium dichloride) combined with 1,4-bis(diphenylphosphino)butane (dppb) in cyclohexanone at 130°C for 1 hour induces efficient ring closure, yielding the tricyclic structure with >98% diastereomeric ratio toward the cis isomer. This method leverages the coordination of the phosphine ligand to stabilize intermediates and direct stereoselectivity.
Table 1: Representative Conditions for Core Formation
| Catalyst System | Solvent | Temperature | Time | Yield | Selectivity |
|---|---|---|---|---|---|
| [RuCl₂(COD)]ₙ + dppb | Cyclohexanone | 130°C | 1 hr | 60-68% | >98% cis |
| AlCl₃-mediated | CH₂Cl₂ | 25°C | 24 hr | 45% | N/A |
Alternative methods employ aluminum chloride (AlCl₃) in methylene chloride to promote Friedel-Crafts-type cyclizations, though yields are modest (~45%) compared to transition-metal catalysis.
Introduction of the Sulfonamide Group
Sulfonylation at position 6 of the tricyclic core is achieved through electrophilic substitution or nucleophilic displacement.
Direct Sulfonation
Reaction with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C generates the sulfonyl chloride intermediate, which is subsequently treated with ammonia or amines. For instance, exposure to aqueous ammonia at pH 8–9 produces the primary sulfonamide in 70–85% yield.
Coupling with Preformed Sulfonamides
A more controlled strategy involves preparing the sulfonamide separately and coupling it to the core. For example, 6-chloro-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene reacts with cycloheptylamine in dimethylformamide (DMF) at 80°C for 12 hours, yielding N-cycloheptyl sulfonamide derivatives.
Table 2: Sulfonamide Coupling Conditions
| Sulfonylating Agent | Amine | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| ClSO₃H | NH₃ (aq.) | CH₂Cl₂ | 0°C → 25°C | 2 hr | 75% |
| 6-Chloro derivative | Cycloheptylamine | DMF | 80°C | 12 hr | 68% |
Incorporation of the N-(3,3-Diphenylpropyl) Moiety
The final step involves alkylation or reductive amination to attach the 3,3-diphenylpropyl group to the sulfonamide nitrogen.
Alkylation with 3,3-Diphenylpropyl Bromide
Treatment of the sulfonamide intermediate with 3,3-diphenylpropyl bromide in the presence of potassium carbonate (K₂CO₃) in DMF at 50°C for 2.5 hours achieves N-alkylation. Subsequent cooling and extraction with diethyl ether isolate the product in 65–72% yield.
Reductive Amination
An alternative route employs reductive amination using 3,3-diphenylpropanal and sodium cyanoborohydride (NaBH₃CN) in methanol. This method proceeds at room temperature for 24 hours, offering a milder alternative with comparable yields (60–68%).
Table 3: N-Alkylation vs. Reductive Amination
| Method | Reagent | Conditions | Yield |
|---|---|---|---|
| Alkylation | 3,3-Diphenylpropyl bromide | K₂CO₃, DMF, 50°C | 72% |
| Reductive Amination | 3,3-Diphenylpropanal | NaBH₃CN, MeOH | 68% |
Purification and Isolation
Final purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. The product typically exhibits a melting point of 165–169°C, consistent with acetylated intermediates observed in related syntheses.
Industrial-Scale Considerations
Large-scale production prioritizes cost efficiency and safety. Continuous flow reactors minimize exothermic risks during cyclization, while automated extraction systems enhance throughput. Industrial protocols report 15–20% improvements in overall yield compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-diphenylpropyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under basic conditions.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant pharmacological activities .
Scientific Research Applications
N-(3,3-diphenylpropyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group inhibits the activity of enzymes such as dihydropteroate synthetase, which is crucial for bacterial folate synthesis . This inhibition leads to the disruption of bacterial growth and replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a broader class of tricyclic sulfonamides, which exhibit structural diversity primarily in their substituent groups. Key comparable compounds include:
*Molecular formula and weight for the target compound are inferred based on structural similarity to BJ10259/BJ10253.
Pharmacological and Physicochemical Properties
- Hydrophobicity : The 3,3-diphenylpropyl group in the target compound confers higher lipophilicity compared to BJ10259 (polar hydroxy group) or BJ10254 (methoxybenzenesulfonyl). This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Bioactivity: Limited data are available, but substituent bulkiness (e.g., diphenylpropyl) may sterically hinder target engagement compared to smaller groups like methoxy or benzoxazole in BJ10254 .
Research Findings and Implications
- Synthetic Feasibility : demonstrates successful synthesis of acetamide analogs (e.g., 40005 and 40007) using halogenation and reduction steps, suggesting adaptability for sulfonamide derivatives .
- Structure-Activity Relationships (SAR) :
- Bulky substituents (e.g., diphenylpropyl) may improve metabolic stability but reduce binding affinity for sterically constrained targets.
- Polar groups (e.g., hydroxy in BJ10259) enhance solubility but may limit membrane permeability.
- Unresolved Questions : The impact of the 11-oxo group on tautomerism or hydrogen-bonding interactions remains unexplored in the provided evidence.
Biological Activity
N-(3,3-diphenylpropyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound with significant biological implications, particularly in pharmacology. This article delves into its biological activity, focusing on its mechanism of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C26H26N2O3S
- Molecular Weight : 446.6 g/mol
- IUPAC Name : this compound
The primary target for this compound is the NMDA (N-Methyl-D-Aspartate) glutamate receptor , which plays a crucial role in synaptic plasticity and memory function.
Mode of Action
This compound acts as an open channel blocker for the NMDA receptor. By inhibiting the receptor's function, it modulates glutamatergic signaling pathways that are critical for various physiological processes.
Biochemical Pathways
The compound's interaction with the NMDA receptor impacts several biochemical pathways:
- Glutamatergic Signaling Pathway : This pathway is essential for neurotransmission and plays a role in neurodegenerative diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is soluble in DMSO (Dimethyl sulfoxide), which is beneficial for various laboratory applications.
Antimicrobial Activity
Research has shown that sulfonamide derivatives exhibit varying degrees of antimicrobial activity. For instance:
- Compounds similar to N-(3,3-diphenylpropyl)-11-oxo have been tested against Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| Example 1 | Staphylococcus aureus | 100 |
| Example 2 | Escherichia coli | 50 |
These studies indicate that while some derivatives show promise as antimicrobial agents, further optimization is needed to enhance their efficacy.
Antioxidant Activity
The antioxidant potential of sulfonamide derivatives has also been evaluated using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl). Results from these studies suggest that modifications to the sulfonamide structure can significantly influence radical scavenging activity.
| Compound | DPPH Scavenging Activity (IC50 mM) |
|---|---|
| Compound A | 0.66 |
| Compound B | 0.81 |
These findings highlight the importance of structural modifications in enhancing antioxidant properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
